molecular formula C11H10FNO3 B3073371 1-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 1017473-77-6

1-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3073371
CAS No.: 1017473-77-6
M. Wt: 223.2 g/mol
InChI Key: XQEDUGVQBLEGBL-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative characterized by a 3-fluorophenyl group attached to the nitrogen atom of a 2-oxopyrrolidine ring and a carboxylic acid moiety at position 2. Its structure combines the rigidity of the pyrrolidone ring with the electron-withdrawing effects of fluorine, which may enhance metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name

1-(3-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-7-2-1-3-8(6-7)13-5-4-9(10(13)14)11(15)16/h1-3,6,9H,4-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEDUGVQBLEGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with proline in the presence of a suitable oxidizing agent. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the pyrrolidine ring. The final product is obtained after oxidation and hydrolysis steps.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes and receptors. The pyrrolidine ring and carboxylic acid group can also contribute to the compound’s overall biological activity by facilitating interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Fluorine Substitution Patterns

  • 3-Fluorophenyl vs.
  • Ortho vs. Meta Fluorine : 1-(2,4-Difluorophenyl) derivatives (e.g., ) exhibit steric hindrance due to the ortho-fluorine, which may reduce rotational freedom and alter pharmacokinetics .

Pyrrolidine Ring Modifications

  • 2-Oxo vs.
  • N-Methylation : The introduction of a methyl group on the pyrrolidine nitrogen (e.g., 2-(3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid) enhances lipophilicity, which may improve blood-brain barrier penetration .

Key Takeaways

Fluorine Position Matters : Meta-fluorine substitution (3-F) optimizes electronic effects without steric hindrance, while difluoro derivatives (3,4-F₂) enhance target affinity.

Lactam vs. Non-Lactam: 5-Oxo lactam structures improve rigidity and binding specificity compared to non-lactam analogs.

Functional Group Synergy : Hydroxyl and chloro groups in antioxidative compounds highlight the importance of substituent diversity for activity .

Biological Activity

1-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, characterized by a pyrrolidine ring and a fluorophenyl substituent, suggests various biological activities that merit investigation. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential applications in treating diseases.

  • Molecular Formula : C₁₁H₁₀FNO₃
  • Molecular Weight : 223.2 g/mol
  • CAS Number : 1017473-77-6

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluoroaniline with appropriate precursors to form the pyrrolidine structure. The general synthetic route includes:

  • Formation of the pyrrolidine ring.
  • Introduction of the 3-fluorophenyl group via Friedel-Crafts acylation.
  • Carboxylation to introduce the carboxylic acid group.

The biological activity of this compound is believed to arise from its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom may enhance binding affinity and selectivity towards specific biological targets, potentially modulating enzyme activity or receptor signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar pyrrolidine derivatives against multidrug-resistant pathogens. For instance, compounds structurally related to this compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting that this compound may also possess similar properties .

Anticancer Activity

Preliminary investigations into the anticancer properties of pyrrolidine derivatives indicate that they can inhibit cancer cell proliferation. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl group can significantly affect anticancer efficacy. Compounds with similar structures have shown promise in inhibiting tumor growth in various cancer cell lines .

Case Studies

StudyFindings
Antimicrobial Activity Study Demonstrated antimicrobial effects against Gram-positive pathogens, indicating potential for development as an antibiotic .
Anticancer Activity Study Showed promising results in inhibiting proliferation in A549 human pulmonary cancer cells, suggesting further exploration for anticancer applications .

Q & A

Q. What are the established synthetic routes for 1-(3-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary methods are documented:
  • Aniline-Itaconic Acid Condensation : React 3-fluoroaniline with itaconic acid in aqueous medium under reflux (boiling temperature). Catalytic sulfuric acid is used for esterification steps, as seen in analogous synthesis of 1-(2,4-difluorophenyl) derivatives .
  • Aminoimidazopyridinone Alkylation : A similar pyrrolidine-3-carboxylic acid derivative was synthesized via alkylation of 5-amino-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one, followed by ring closure and oxidation .
    Key Variables : Solvent polarity, temperature, and catalyst choice (e.g., H₂SO₄ vs. Lewis acids) critically affect yield. For example, aqueous conditions may favor cyclization but reduce solubility of fluorinated intermediates.

Q. How can the molecular structure of this compound be confirmed, and what analytical techniques are recommended?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies fluorophenyl protons (δ 7.2–7.8 ppm, splitting patterns) and the pyrrolidine carbonyl (δ ~170 ppm). ¹⁹F NMR confirms fluorine position .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 251.06 (calculated for C₁₁H₈FNO₃).
  • X-ray Crystallography : While direct data is unavailable for this compound, analogs like 3-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid have been resolved using single-crystal diffraction .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activity data for fluorinated pyrrolidine derivatives?

  • Methodological Answer : Contradictions may arise from:
  • Structural Isomerism : The position of fluorine (e.g., 3- vs. 4-fluorophenyl) significantly alters electronic properties and binding affinity. Use comparative docking studies (e.g., AutoDock Vina) to map interactions with targets like enzymes .
  • Assay Variability : Standardize bioactivity assays (e.g., IC₅₀ measurements for kinase inhibition) using positive controls (e.g., staurosporine) and replicate experiments across cell lines .
  • Purity Verification : Ensure >97% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding effects from impurities .

Q. How can computational methods guide the optimization of this compound for enzyme inhibition?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding stability with targets (e.g., cyclooxygenase-2) over 100 ns trajectories. Analyze hydrogen bonding (e.g., pyrrolidine carbonyl with Arg120) and hydrophobic contacts (fluorophenyl with active-site residues) .
  • QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with inhibitory potency. Validate with leave-one-out cross-validation (q² > 0.5) .

Q. What are the challenges in developing enantioselective syntheses for this compound, and how can they be addressed?

  • Methodological Answer :
  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidine ring formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation of ketone intermediates. Optimize catalyst loading (1–5 mol%) and pressure (10–50 bar H₂) to achieve >90% ee .

Q. How does the fluorophenyl substituent influence the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Hydrolytic Stability : Assess degradation in PBS (pH 7.4, 37°C) over 24–72 hours via LC-MS. Fluorine’s electron-withdrawing effect may reduce ester hydrolysis but increase susceptibility to oxidative degradation .
  • Photostability : Expose to UV light (λ = 254 nm) and monitor decomposition by TLC. Fluorophenyl groups can enhance stability compared to chlorinated analogs due to stronger C-F bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

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